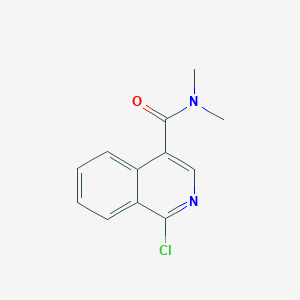

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” is a chemical compound with the molecular formula C12H11ClN2O . It is also known by other synonyms such as "4-Isoquinolinecarboxamide, 1-chloro-N,N-dimethyl-" . The compound has a molecular weight of 234.68 .

Molecular Structure Analysis

The InChI code for “1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” is1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound “1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide” has a molecular weight of 234.68 . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Formation

Research into isoquinoline derivatives, including compounds related to 1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide, has led to the development of various synthesis techniques and the formation of novel compounds. One such method involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, producing dimethyl 2-[1-[aryl(alkyl)carbonylamino]-2(1H)-isoquinolinyl]-2-butenedioates. This method showcases the versatility of isoquinoline derivatives in synthesizing complex molecular structures with potential pharmacological applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).

Potential Anticancer Applications

The exploration of isoquinoline derivatives for anticancer applications has been a significant area of research. Specific compounds have been synthesized and evaluated for their antineoplastic activity in animal models, such as mice bearing leukemia. The synthesis process often involves the condensation of isoquinoline derivatives with other compounds to yield products with potential as anticancer agents. For instance, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown promising results against certain types of leukemia in mice, suggesting that isoquinoline derivatives could play a role in developing new anticancer therapies (Liu, Lin, Penketh, & Sartorelli, 1995).

Antiviral and Antimicrobial Potential

Isoquinoline derivatives have also been investigated for their antiviral and antimicrobial potential. Studies have demonstrated that certain isoquinoline compounds do not inhibit virus neuraminidase activity directly but can interfere with the viral replication process in other ways. This finding opens up avenues for using isoquinoline derivatives as antiviral agents, particularly in treating respiratory diseases caused by influenza viruses (Shinkai & Nishimura, 1972). Additionally, novel chloroquinolines have been synthesized and screened for their antimicrobial activity, showing effectiveness against certain bacterial and fungal strains. This research suggests that isoquinoline derivatives could be valuable in developing new antimicrobial agents (Baluja & Chanda, 2017).

Eigenschaften

IUPAC Name |

1-chloro-N,N-dimethylisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPUDBSXSRQPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)

![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)